molecular formula C11H10N2O B8696167 2-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

2-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde

Cat. No.: B8696167
M. Wt: 186.21 g/mol
InChI Key: VOEMTKUKTRXZLN-UHFFFAOYSA-N
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Description

Chemical Name: 2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde Molecular Formula: C₁₁H₁₀N₂O Molecular Weight: 186.22 g/mol CAS Number: 179055-29-9 (for positional isomer 4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde) Synonyms: Includes 4-(1-Methyl-pyrazol-4-yl)-benzaldehyde and AG-E-29416.

This aromatic aldehyde features a benzaldehyde core substituted at the ortho-position with a 1-methylpyrazole group. Its structural uniqueness lies in the electronic and steric interplay between the aldehyde and pyrazole moieties, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound is primarily used in laboratory research and industrial applications .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(1-methylpyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c1-13-7-10(6-12-13)11-5-3-2-4-9(11)8-14/h2-8H,1H3

InChI Key

VOEMTKUKTRXZLN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC=C2C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares 2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde with three closely related derivatives:

Property This compound 2-Fluoro-6-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde 2-Fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde 4-Methyl-2-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde
Molecular Formula C₁₁H₁₀N₂O C₁₃H₉FNO C₁₁H₉FN₂O C₁₂H₁₂N₂O
Molecular Weight (g/mol) 186.22 200.21 204.20 200.24
CAS Number 179055-29-9 (isomer) 1225218-62-1 1183623-74-6 1558171-05-3
Key Substituents -CHO (benzaldehyde), pyrazole (ortho) -CHO, -F (meta to pyrazole) -CHO, -F (para to pyrazole) -CHO, -CH₃ (para to pyrazole)
MDL Number Not explicitly listed MFCD24690426 MFCD12824264 Not available
Key Observations:
  • Fluorinated Derivatives : The addition of fluorine at positions meta or para to the pyrazole group (CAS 1225218-62-1 and 1183623-74-6) increases molecular weight and alters electronic properties. Fluorine’s electronegativity enhances the aldehyde’s reactivity in nucleophilic additions .

Research Findings and Industrial Relevance

  • Pharmaceutical Intermediates : Fluorinated analogs are prioritized in medicinal chemistry for their improved pharmacokinetic profiles. For instance, derivatives of 2-Fluoro-6-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde (CAS 1225218-62-1) show promise in anticancer agent development .
  • Material Science : The parent compound’s rigidity makes it suitable for metal-organic framework (MOF) synthesis, where pyrazole acts as a ligand .

Notes

Data Limitations : Experimental data on solubility, melting points, and biological activity are sparse in the provided evidence. Further studies are needed to quantify these properties.

Substituent Effects : The position of fluorine or methyl groups significantly impacts electronic distribution and steric effects, which should guide synthetic design.

Industrial Availability : Fluorinated derivatives (e.g., CAS 1183623-74-6) are commercially available through suppliers like Aaron Chemicals LLC, underscoring their industrial demand .

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